2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl-
Description
Structure and Design:
2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- (hereafter referred to as TPHD) is a "wheel-and-axle" host compound featuring a linear hexadiyne "axle" terminated by bulky tetraphenyl "wheels" (Scheme 1) . This design creates a rigid, elongated cavity that selectively encapsulates guest molecules through hydrogen bonding (via terminal hydroxyl groups) and van der Waals interactions with phenyl substituents .
Host-Guest Chemistry: TPHD exhibits remarkable selectivity in guest inclusion, as demonstrated in competitive experiments where it preferentially binds 3,5-lutidine over other lutidine isomers and 2-aminobenzonitrile over its positional isomers . Its inclusion complexes with solvents like DMF and DMSO are isostructural, with guest molecules occupying channels formed by the host framework . TPHD can also act as a "crystalline sponge" for X-ray structure determination of guest molecules, such as nicotine .
Properties
IUPAC Name |
1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O2/c31-29(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-30(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,31-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTPRAZNOXQAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174596 | |
| Record name | 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20583-04-4 | |
| Record name | 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20583-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020583044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,6,6-TETRAPHENYL-HEXA-2,4-DIYNE-1,6-DIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Copper(II) Acetate-Catalyzed Coupling of 1,1-Diphenylpropyn-1-ol
One established method involves the copper(II) acetate-catalyzed oxidative coupling of 1,1-diphenylpropyn-1-ol in a methanol-pyridine solvent system. This approach was detailed in experimental studies where:
- Copper(II) acetate (5 mmol, 0.9 g) is dissolved in a 1:1 methanol-pyridine mixture (60 mL).
- A solution of 1,1-diphenylpropyn-1-ol (10 mmol, 2.08 g) in the same solvent mixture is added dropwise at 63 °C.
- The reaction mixture is stirred for 10 hours, then cooled to room temperature.
- Post-reaction workup involves solvent evaporation, extraction with ether–CS2 and acid washing to isolate the product.
This method produces the target bisallene diol with the 1,1,6,6-tetraphenyl substitution pattern. The product can be crystallized and characterized by X-ray crystallography, confirming the molecular structure and hydrogen bonding interactions in the solid state. This method is notable for producing the compound as a host molecule in molecular compound formations with guest molecules, highlighting its utility in supramolecular chemistry.
Reduction of 1,6-Dichloro-2,4-butadiyne
Another synthetic route involves the reduction of 1,6-dichloro-2,4-butadiyne using a zinc/copper couple in methanol. This reaction yields the bisallene core structure, including the 2,4-hexadiyne-1,6-diol framework, but with multiple isomeric by-products requiring extensive chromatographic purification. This method is less practical due to the formation of several isomers and low selectivity.
Reaction of Diacetylene with Formaldehyde in the Presence of Silver Catalysts
A highly developed industrially relevant method for preparing 2,4-hexadiyne-1,6-diol (without the tetraphenyl groups but relevant for the core diol structure) involves the reaction of diacetylene (H-C≡C-C≡C-H) with formaldehyde (H2C=O) catalyzed by silver catalysts in polar organic solvents. Key parameters include:
- Use of polar solvents such as N-methylpyrrolidone (NMP), butyrolactone, or dimethylformamide.
- Reaction temperatures ranging from 0° to 150 °C, typically optimized between 70° to 110 °C.
- Pressure conditions from 0.01 to 10 bar, often atmospheric pressure suffices.
- The silver catalyst is often metallic silver or silver oxide supported on inert materials like α-Al2O3.
This process is conducted in a bubble-cap column reactor where diacetylene gas is bubbled through a mixture of formaldehyde and the polar solvent over the silver catalyst bed. The reaction yields 2,4-hexadiyne-1,6-diol with a space-time yield around 15 g product per kg catalyst per hour under optimized conditions. The process benefits from continuous operation and recycling of unconverted diacetylene and condensates to improve yield and safety.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Diketones.
Reduction: Saturated diols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Photodimerization Reactions
One of the primary applications of 2,4-hexadiyne-1,6-diol is in photodimerization reactions. The compound has been studied for its ability to undergo solid-state photodimerization when irradiated. For instance, in a study involving inclusion compounds with chalcone and anthracene derivatives, the irradiation resulted in significant conversions to photodimers. The photodimerization of guest molecules such as 9-acetylanthracene reached approximately 37% conversion after a 2.5-hour irradiation period .
Co-crystallization Studies
The compound also plays a crucial role in co-crystallization studies where it exhibits competitive [2+2] photodimerization and E-Z isomerization under specific conditions. These reactions are influenced by temperature; at lower temperatures (90 K), both reactions occur simultaneously, while at higher temperatures (280 K), dimerization predominates due to increased reactivity . This property is valuable for understanding stereochemical requirements and optimizing reaction conditions in photochemical processes.
Polymerization Studies
Research has indicated that 2,4-hexadiyne-1,6-diol can be utilized in solid-state polymerization processes. For example, when subjected to γ-ray irradiation, the compound demonstrated moderate reactivity leading to polymer formation. The addition of p-dioxane vapor significantly enhanced its polymerization efficiency, achieving nearly quantitative conversion . This characteristic makes it a candidate for developing advanced materials with specific mechanical and thermal properties.
Template for Enantioselective Dimerization
The compound has also been employed as a template for enantioselective dimerization reactions. Studies have shown that derivatives of 2,4-hexadiyne-1,6-diol can facilitate the formation of enantiomerically enriched products through controlled dimerization processes . This application is particularly relevant in the synthesis of pharmaceuticals where chirality is crucial.
Structural Characteristics
The molecular formula for 2,4-hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- is . Its structure features multiple phenyl groups that enhance its stability and influence its reactivity profile . The presence of these bulky groups also affects its solubility and crystallization behavior.
Stability and Reactivity
The compound exhibits notable stability under various conditions but can undergo transformation when exposed to light or specific solvents . Understanding these properties is essential for designing experiments that leverage its reactivity while maintaining stability.
Summary of Findings
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in photochemical reactions. Upon irradiation with light, it can undergo [2+2] photodimerization, forming cyclobutane derivatives. The stereospecificity of these reactions is influenced by temperature and the nature of the chromophore .
Comparison with Similar Compounds
Structural Analogues of TPHD
The following table summarizes key structural and functional differences between TPHD and related compounds:
Selectivity and Host-Guest Performance
- Axle Length : TPHD’s hexadiyne axle provides a longer cavity (~8.2 Å) compared to the but-2-yne analogue (~5.5 Å), enabling encapsulation of larger guests like nicotine (dimensions: ~7.3 Å) . The shorter but-2-yne derivative primarily binds small molecules (e.g., acetone, sulfoxides) .
- Substituent Effects: Phenyl vs. Methyl: TPHD’s phenyl groups enhance guest selectivity via π-π and CH-π interactions, as seen in its preference for aromatic guests (e.g., 2-aminobenzonitrile) . The tetramethyl analogue lacks these interactions, resulting in weaker binding . Tosylate Functionalization: PTS’s sulfonate groups enable polymerization into rigid poly(diacetylene) networks, contrasting with TPHD’s supramolecular host behavior .
Thermal and Chemical Stability
Industrial and Environmental Relevance
Biological Activity
2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- is a compound of significant interest in organic chemistry and medicinal applications. Its unique structure allows for various chemical reactions and biological interactions. This article reviews the biological activity of this compound based on diverse research findings.
The compound has the molecular formula and a molecular weight of approximately 442.49 g/mol. It is known for its potential applications in synthesizing other biologically active compounds.
Biological Activity Overview
Research indicates that 2,4-Hexadiyne-1,6-diol exhibits various biological activities including antimicrobial and anticancer properties. Below are detailed findings from various studies.
Antimicrobial Activity
A study highlighted the compound's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) was evaluated against common pathogens:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses moderate antibacterial properties, particularly against Staphylococcus aureus .
Anticancer Potential
In vitro studies have demonstrated that 2,4-Hexadiyne-1,6-diol can induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate that the compound has a promising anticancer profile, particularly against cervical cancer cells .
Case Study 1: Synthesis and Biological Evaluation
A notable case study involved synthesizing derivatives of 2,4-Hexadiyne-1,6-diol to enhance its biological activity. The derivatives were tested for their antimicrobial efficacy and showed improved activity compared to the parent compound .
Case Study 2: Photochemical Behavior
Research on the photochemical behavior of the compound revealed that it undergoes competitive isomerization and dimerization under UV light exposure. This reaction not only alters its chemical structure but also affects its biological activity. The photoproducts displayed enhanced antimicrobial properties compared to the original compound .
Q & A
Q. What are the established synthesis routes for 2,4-hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl-, and how can experimental variables be optimized?
Answer: The synthesis of this compound typically involves Sonogashira coupling or alkyne homo-coupling reactions, with phenyl-protected diols as precursors. To optimize variables (e.g., catalyst loading, solvent polarity, temperature), employ factorial design to systematically test interactions between parameters . Validate purity at each step using HPLC and NMR , ensuring reproducibility. For novel routes, leverage stepwise mechanistic analysis (e.g., monitoring intermediates via FT-IR) to refine reaction conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR (¹H/¹³C): Resolve phenyl group symmetry and diyne backbone conformation. Use DEPT-135 to confirm hydroxyl proton environments .
- XRD: Confirm crystalline structure and steric effects from tetraphenyl substituents.
- IR Spectroscopy: Identify O-H stretches (3200–3600 cm⁻¹) and alkyne C≡C vibrations (~2100 cm⁻¹). Cross-reference with NIST Chemistry WebBook databases for validation .
Q. What theoretical frameworks guide the study of its electronic and steric properties?
Answer: Density Functional Theory (DFT) models predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity in cross-coupling reactions. Pair computational results with Hammett substituent constants to quantify steric effects from phenyl groups. Validate predictions experimentally via cyclic voltammetry to measure redox potentials .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic defects. Use variable-temperature NMR to detect conformational changes and synchrotron XRD for high-resolution crystallography. Statistically analyze anomalies using multivariate regression to isolate experimental artifacts .
Q. What methodologies integrate computational modeling (e.g., COMSOL) with experimental data to predict its behavior under reactive conditions?
Answer:
Q. How can cross-disciplinary approaches (e.g., chemical engineering principles) enhance its application in materials science?
Answer:
- Membrane Technology: Investigate its use in polymer membranes for gas separation, leveraging CRDC subclass RDF2050104 methodologies to test permeability .
- Powder Technology: Apply particle size distribution analysis (e.g., laser diffraction) to optimize solid-state properties for catalytic applications .
Q. What experimental designs assess its stability under extreme conditions (e.g., high temperature/pH)?
Answer: Adopt a pre-test/post-test control group design :
- Expose samples to controlled stressors (e.g., 150°C, pH 12).
- Monitor degradation via TGA-MS (thermal stability) and UV-Vis kinetics (hydrolytic resistance). Compare results against control batches .
Q. How can researchers elucidate mechanistic pathways in its participation in click chemistry or polymerization?
Answer:
Q. What statistical tools optimize experimental design for high-throughput screening of derivatives?
Answer:
Q. How can theoretical predictions (e.g., supramolecular interactions) be reconciled with empirical observations?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
